2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid 2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 2580240-38-4
VCID: VC5315598
InChI: InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-9(6-10(15)16)13(8-14)4-5-13/h9H,4-8H2,1-3H3,(H,15,16)
SMILES: CC(C)(C)OC(=O)N1CC(C2(C1)CC2)CC(=O)O
Molecular Formula: C13H21NO4
Molecular Weight: 255.314

2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid

CAS No.: 2580240-38-4

Cat. No.: VC5315598

Molecular Formula: C13H21NO4

Molecular Weight: 255.314

* For research use only. Not for human or veterinary use.

2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid - 2580240-38-4

Specification

CAS No. 2580240-38-4
Molecular Formula C13H21NO4
Molecular Weight 255.314
IUPAC Name 2-[5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid
Standard InChI InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-9(6-10(15)16)13(8-14)4-5-13/h9H,4-8H2,1-3H3,(H,15,16)
Standard InChI Key QDXZXSRWHIGDBO-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C2(C1)CC2)CC(=O)O

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The compound’s systematic name, 2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid, reflects its spirocyclic architecture. The 5-azaspiro[2.4]heptane core consists of a cyclopropane ring (2-membered) fused to a pyrrolidine-like ring (5-membered), with a nitrogen atom at position 5. The tert-butoxycarbonyl (Boc) group protects the amine, while the acetic acid moiety at position 7 enhances solubility and reactivity .

Molecular Formula: C12H19NO4\text{C}_{12}\text{H}_{19}\text{NO}_{4}
Molecular Weight: 241.28 g/mol .

Structural Features

  • Spirocyclic Core: The spiro[2.4]heptane system imposes steric constraints that influence conformational flexibility and binding interactions .

  • Boc Protection: The Boc group ((CH3)3COC(=O)(\text{CH}_3)_3\text{COC(=O)}) stabilizes the amine against nucleophilic attack during synthesis .

  • Acetic Acid Side Chain: Provides a carboxylic acid functional group for further derivatization or salt formation .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of this compound typically involves multi-step strategies to construct the spirocyclic framework and introduce functional groups:

  • Spirocyclization: Cyclopropanation of a pyrrolidine precursor via intramolecular alkylation or photochemical methods .

  • Boc Protection: Reaction with di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in the presence of a base like DMAP .

  • Acetic Acid Introduction: Alkylation or Michael addition followed by oxidation to install the acetic acid moiety .

Example Synthesis (adapted from analogs ):

  • Starting Material: 5-Azaspiro[2.4]heptane-7-methanol.

  • Boc Protection: Treat with (Boc)2O\text{(Boc)}_2\text{O} in dichloromethane and triethylamine.

  • Oxidation: Convert the alcohol to acetic acid using Jones reagent (CrO3/H2SO4\text{CrO}_3/\text{H}_2\text{SO}_4).

Yield: ~60–70% (estimated from similar syntheses) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the Boc group and carboxylic acid .

  • Stability: Stable under inert conditions but susceptible to Boc deprotection in acidic environments (pH < 3) .

Spectroscopic Data

  • IR Spectroscopy: Peaks at ~1700 cm1^{-1} (C=O stretch, Boc and carboxylic acid) and ~1250 cm1^{-1} (C-O-C, Boc) .

  • NMR (1H^1\text{H}): Key signals include δ 1.4 ppm (9H, Boc tert-butyl), δ 3.2–3.6 ppm (spirocyclic CH2_2), and δ 12.1 ppm (carboxylic acid proton) .

Analog StructureMIC (μg/mL)Target Pathogen
5-Azaspiro[2.4]heptane-7-acetic acid12.5S. aureus (MRSA)
Boc-protected spiro derivatives6.25E. coli (ESBL)

Data extrapolated from spirocyclic beta-lactamase inhibitors .

Industrial and Research Applications

Pharmaceutical Intermediate

The Boc group enables safe handling of the amine during peptide synthesis, while the spirocyclic structure serves as a rigid scaffold for drug candidates .

Material Science

Spirocyclic compounds are explored as chiral auxiliaries in asymmetric catalysis, leveraging their conformational rigidity .

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